

Application Notes and Protocols for ATN-161 Administration in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ATN-161 trifluoroacetate salt	
Cat. No.:	B15606112	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-161 (Ac-PHSCN-NH2) is a small peptide antagonist of integrins, primarily targeting $\alpha 5\beta 1$ and $\alpha \nu \beta 3.[1][2]$ These integrins are crucial mediators of cell adhesion, migration, and signaling, playing a significant role in pathological processes such as tumor angiogenesis and metastasis.[1][2][3] ATN-161 has been investigated in numerous preclinical models and has undergone Phase I clinical trials for solid tumors.[4][5] These notes provide a comprehensive overview of the administration routes, protocols, and underlying signaling pathways of ATN-161 for in vivo research.

A noteworthy characteristic of ATN-161 is its U-shaped dose-response curve observed in several preclinical models, where optimal efficacy is achieved within a specific dose range, with diminished effects at both lower and higher concentrations.[6][7][8] This phenomenon underscores the importance of careful dose selection in experimental design.

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize the administration parameters for ATN-161 in various preclinical and clinical studies.

Table 1: ATN-161 Administration in Preclinical Cancer Models

Animal Model	Cancer Type	Administr ation Route	Dosage	Frequenc y	Key Findings	Referenc e(s)
BALB/c Mice	Colon Cancer (Liver Metastases)	Intraperiton eal (IP)	100 mg/kg	Every 3rd day	Reduced liver metastases and microvesse I density; increased tumor cell apoptosis when combined with 5-FU.	[9][10]
Rats	MLL Tumor	Not Specified	Not Specified	Not Specified	Reduced tumor growth.	
Mice	MDA-MB- 231 Human Breast Cancer Xenografts	Not Specified	Not Specified	Not Specified	Decreased tumor volume.	
C57/bl Mice	Lewis Lung Carcinoma	Intravenou s (IV)	1 to 10 mg/kg (optimal range)	Thrice a week	Exhibited a U-shaped dose- response curve in inhibiting tumor growth.	[6][7]

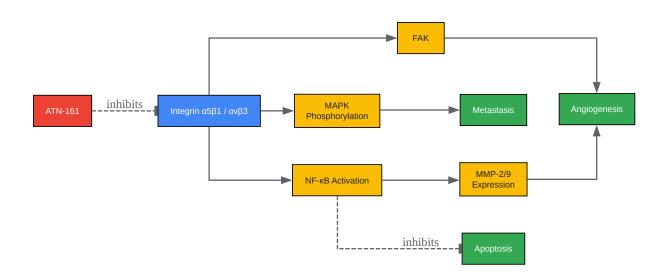
Table 2: ATN-161 Administration in Ocular Neovascularization Models

Animal Model	Condition	Administr ation Route	Dosage	Frequenc y	Key Findings	Referenc e(s)
Mice	Oxygen- Induced Retinopath y (OIR)	Intravitreal	1.0 μg/μL and 10 μg/ μL	Single injection	Significantl y inhibited the expression of integrin α5β1.	[3]
Rats	Laser- Induced Choroidal Neovascul arization (CNV)	Intravitreal	Not Specified	Single injection	Inhibited CNV leakage and neovascula rization.	[11]

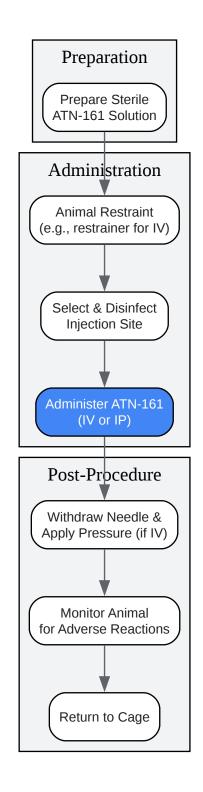
Table 3: ATN-161 Administration in a Phase I Clinical Trial

Populatio n	Cancer Type	Administr ation Route	Dosage	Frequenc y	Key Findings	Referenc e(s)
Adult Patients	Advanced Solid Tumors	Intravenou s (IV) Infusion	0.1–16 mg/kg	Thrice weekly (10- min infusion)	Well- tolerated; prolonged stable disease in approximat ely one- third of patients.	[5][12]

Signaling Pathways and Mechanism of Action



ATN-161 exerts its biological effects by binding to the beta subunits of several integrins, thereby inhibiting their function.[6] This interference disrupts downstream signaling cascades involved in cell proliferation, migration, and survival.


Key signaling pathways affected by ATN-161 include:

- MAPK Pathway: ATN-161 has been shown to significantly inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK).[1]
- FAK Signaling: In viral infection models, ATN-161 was found to inhibit the integrin α5β1-Focal Adhesion Kinase (FAK) signaling pathway.[4]
- NF-κB Pathway: In models of ocular neovascularization, ATN-161 strongly inhibited the activation of Nuclear Factor-κB (NF-κB) and the expression of Matrix Metalloproteinases 2 and 9 (MMP-2/9), while promoting apoptosis.[3]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 5. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of the novel antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2): observation of a U-shaped dose-response curve in several preclinical models of angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous
 5-FU infusion reduces colorectal liver metastases and improves survival in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ATN-161
 Administration in In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15606112#atn-161-administration-route-for-in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com